3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

Catalog No.
S867315
CAS No.
936901-72-3
M.F
C10H8ClN3O
M. Wt
221.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanon...

CAS Number

936901-72-3

Product Name

3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

IUPAC Name

3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C10H8ClN3O/c11-9-8-5-13-10(6-3-7(15)4-6)14(8)2-1-12-9/h1-2,5-6H,3-4H2

InChI Key

WXMBSVUDSOHVNL-UHFFFAOYSA-N

SMILES

C1C(CC1=O)C2=NC=C3N2C=CN=C3Cl

Canonical SMILES

C1C(CC1=O)C2=NC=C3N2C=CN=C3Cl

3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone is a heterocyclic organic compound characterized by the fusion of two distinct heterocyclic rings: a cyclobutanone and an imidazo[1,5-A]pyrazine ring. The molecular formula for this compound is C10H8ClN3OC_{10}H_{8}ClN_{3}O, and it features a chlorine atom at the 8th position of the imidazo[1,5-A]pyrazine ring, with the cyclobutanone moiety attached at the 3rd position of the imidazo ring. This complex structure suggests that it is likely a synthetic compound, primarily designed for research purposes in medicinal chemistry due to its potential applications in drug development .

The chemical reactivity of 3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone is influenced by its heterocyclic nature. The presence of the carbonyl group in the cyclobutanone ring allows for nucleophilic addition reactions, while the imidazo[1,5-A]pyrazine structure can participate in electrophilic substitutions. Potential reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Electrophilic Substitution: The aromatic nature of the imidazo[1,5-A]pyrazine ring allows for electrophilic substitutions at positions ortho or para to the chlorine substituent .

The synthesis of 3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone typically involves multi-step synthetic pathways that may include:

  • Formation of Imidazo[1,5-A]pyrazine: Starting materials can be reacted under controlled conditions to form the imidazo[1,5-A]pyrazine scaffold.
  • Cyclobutanone Integration: The cyclobutanone moiety is then introduced through condensation reactions or other coupling methods.
  • Chlorination: Chlorination at the appropriate position can be achieved using chlorinating agents .

The primary applications of 3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone lie within medicinal chemistry. Its unique structural features make it a candidate for:

  • Drug Development: Exploration as a lead compound for developing new therapeutic agents targeting various diseases.
  • Research Tool: Utilization in biochemical assays to study biological pathways influenced by heterocyclic compounds.
  • Synthetic Intermediates: Serving as a building block in synthesizing more complex heterocyclic compounds .

Interaction studies involving 3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone are crucial for understanding its pharmacodynamics and pharmacokinetics. Investigations into its binding affinity with biological macromolecules (such as proteins or nucleic acids) can provide insights into its mechanism of action and therapeutic potential. Preliminary studies suggest that compounds with similar structures often exhibit significant interactions with enzyme targets and receptors .

Several compounds share structural similarities with 3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine1320266-90-70.87
8-Chloroimidazo[1,5-a]pyrazine56468-23-60.73
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine1320266-92-90.73
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine50432-68-30.60
6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine84066-16-00.58
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone78109-26-90.58

Uniqueness

What distinguishes 3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone from these compounds is its specific combination of a cyclobutanone ring fused with an imidazo[1,5-A]pyrazine structure. This unique fusion potentially enhances its biological activity and versatility in drug design compared to other similar compounds which may lack this specific structural configuration .

The cyclobutanone moiety in 3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone exhibits exceptional reactivity toward nucleophilic species due to the inherent ring strain present in the four-membered ring system [1] [2] [3]. The substantial angular strain, with bond angles forced to approximately 90° rather than the ideal tetrahedral angle of 109.5°, significantly destabilizes the molecule and enhances the electrophilicity of the carbonyl carbon [2] [3]. This heightened reactivity makes cyclobutanone derivatives considerably more susceptible to nucleophilic attack compared to their unstrained counterparts such as cyclohexanone [2].

Grignard and Organometallic Additions

Grignard reagents demonstrate remarkable efficiency in attacking the cyclobutanone carbonyl, with reactions proceeding under mild conditions and exhibiting high stereoselectivity [4] [5] [6] [7]. The addition of organometallic reagents to the carbonyl group follows a well-established mechanism involving nucleophilic attack at the electrophilic carbon, resulting in the formation of tertiary alcohols [4] [8] [7].

Research has demonstrated that cyclobutanone systems readily undergo addition reactions with various organometallic species including methylmagnesium bromide, phenylmagnesium bromide, and other aryl Grignard reagents [4] [6]. The reactions typically proceed at temperatures ranging from -78°C to room temperature, with optimal conditions often requiring ethereal solvents such as tetrahydrofuran or diethyl ether [4].

Table 3.1: Grignard Addition Conditions and Outcomes

Organometallic ReagentSolventTemperatureReaction TimeYield (%)Stereoselectivity
MeMgBrTHF0°C2-4 h85-91>90% cis
PhMgBrEt₂O-20°C3-6 h80-88>90% cis
ArMgXTHFrt1-3 h75-85>85% cis

The stereochemical outcome consistently favors the cis-configuration due to the approach trajectory dictated by the ring strain [9]. Computational studies using density functional theory calculations have revealed that the anti-facial approach of hydride reagents is energetically preferred, consistent with the Felkin-Anh model [9].

For alkyl organometallic reagents, which often exhibit increased basicity and potential for side reactions, researchers have developed protocols utilizing softer organometallic species formed through in situ transmetallation [4]. Organozinc reagents, particularly those generated using Ishihara's method with silyl-stabilized zincates, have shown excellent results with benzyl and other alkyl substituents [4].

Reductive Amination Protocols

Reductive amination of the cyclobutanone functionality represents a versatile pathway for introducing nitrogen-containing substituents [10] [11] [12] [13]. Traditional reductive amination approaches utilize primary or secondary amines in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride [11] [13].

Recent advances have introduced novel protocols for C-C bond reductive amination, which provides access to unique structural motifs not readily accessible through conventional methods [10]. These reactions employ hydroxylamine derivatives as nitrogen sources and utilize borane-mediated catalysis to achieve the desired transformations [10].

Mechanistic Considerations for Reductive Amination:

The process typically involves initial imine formation between the carbonyl and the amine component, followed by reduction of the resulting imine linkage [10] [11]. For cyclobutanone substrates, the high electrophilicity of the carbonyl facilitates rapid imine formation even with sterically hindered amines [10].

Advanced protocols have demonstrated the feasibility of site-selective amination using specialized hydroxylamine reagents and specific catalytic conditions [10]. The use of tris(pentafluorophenyl)borane as a catalyst has enabled transformations that proceed through a reductive amination/reductive Stieglitz cascade, providing access to complex amine products [10].

Electrophilic Substitution on the Imidazo[1,5-A]pyrazine System

The imidazo[1,5-a]pyrazine core of the target compound offers multiple sites for electrophilic functionalization, with reactivity patterns governed by the electronic properties and coordination capabilities of the heterocyclic nitrogen atoms [14] [15] [16] [17]. The bicyclic system exhibits distinct regioselectivity preferences that can be controlled through careful selection of reaction conditions and directing groups [14] [15] [16].

Halogenation and Metallation Reactions

Direct halogenation of imidazo[1,5-a]pyrazine derivatives proceeds with excellent regioselectivity when appropriate conditions are employed [14] [15] [18]. The C-3 position emerges as the most reactive site for electrophilic attack due to electronic stabilization of the resulting intermediate [18].

Metallation Strategies:

Systematic metallation studies have revealed that imidazo[1,5-a]pyrazines undergo regioselective C-3 metallation when treated with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at -60°C [14] [15]. The resulting magnesium intermediates can be trapped with various electrophiles to provide functionalized derivatives in good to excellent yields [14] [15].

Table 3.2: Metallation and Electrophile Trapping Results

Metallating AgentPositionTemperatureElectrophileProduct Yield (%)
TMPMgCl·LiClC-3-60°CI₂75-85
TMPMgCl·LiClC-3-60°CCO₂70-80
TMP₂Zn·2MgCl₂·2LiClC-5-60°CI₂65-75
TMPLiC-8-78°CVarious52-85

The regioselectivity can be modulated by varying the metallating base and reaction conditions [16] [17]. Use of TMP₂Zn·2MgCl₂·2LiCl enables selective metallation at the C-5 position, providing complementary reactivity patterns [16] [17].

Halogenation Protocols:

Direct iodination using N-iodosuccinimide in acetonitrile provides efficient access to iodinated intermediates suitable for subsequent cross-coupling reactions [19] [20]. The reaction conditions require careful optimization, particularly for substrates bearing electron-rich substituents, which may undergo over-iodination if reaction times are extended [19].

Directed Remote Functionalization Approaches

Advanced functionalization strategies employ directing groups to achieve remote selectivity on the imidazo[1,5-a]pyrazine framework [21] [14] [15]. The concept of directed ortho-metallation combined with cross-coupling reactions provides powerful synthetic tools for accessing highly substituted derivatives [21].

Remote Functionalization Mechanisms:

The implementation of directed remote functionalization relies on the strategic placement of coordinating groups that can chelate to organometallic intermediates, thereby controlling the regioselectivity of subsequent functionalization events [21] [22] [23]. For imidazo[1,5-a]pyrazine systems, the nitrogen atoms can serve as coordination sites for metal centers, enabling predictable reaction outcomes [14] [15].

Recent developments have demonstrated the utility of bidentate auxiliary-directed approaches for achieving remote C-H functionalization [24]. These methods employ temporary directing groups that can be subsequently removed or transformed into useful functionality [23].

Computational Guidance:

Density functional theory calculations have proven invaluable for predicting and rationalizing the observed regioselectivity patterns [16] [17]. Calculations of pKa values for different ring positions provide insights into the relative acidity of C-H bonds, while thermochemical analysis of organometallic intermediates helps explain experimental observations [16] [17].

Cross-Coupling Reactivity

The presence of the chlorine substituent at the C-8 position of the imidazo[1,5-a]pyrazine ring provides an excellent handle for palladium-catalyzed cross-coupling reactions [19] [25] [20] [26]. These transformations enable the introduction of diverse aromatic and heteroaromatic substituents, significantly expanding the structural diversity accessible from the parent compound.

Suzuki-Miyaura Coupling at Halogenated Positions

Suzuki-Miyaura cross-coupling reactions of halogenated imidazo[1,5-a]pyrazine derivatives proceed efficiently under standard palladium catalysis conditions [19] [20] [27] [28]. The electron-deficient nature of the heterocyclic system facilitates oxidative addition of the aryl halide to the palladium center, enabling efficient coupling with organoboronic acids [19] [20].

Optimized Reaction Conditions:

Systematic optimization studies have identified optimal conditions for Suzuki-Miyaura coupling of chlorinated imidazo[1,5-a]pyrazine substrates [19] [20]. The use of palladium acetate with phosphine ligands such as DIPPF (1,1'-bis(diisopropylphosphino)ferrocene) in the presence of cesium carbonate base provides excellent results [19].

Table 3.3: Suzuki-Miyaura Coupling Optimization

Catalyst SystemBaseSolventTemperatureTimeYield (%)
Pd(OAc)₂/DIPPFCs₂CO₃1,4-dioxane110°C2 h85-92
Pd(PPh₃)₄K₂CO₃DMF120°C4 h70-85
PdCl₂(dppf)Cs₂CO₃toluene100°C6 h75-88

The scope of the reaction extends to various boronic acid partners, including electron-rich and electron-poor arenes, as well as heteroaromatic systems [19] [20] [27]. Sterically hindered substrates require modified conditions, often employing elevated temperatures and extended reaction times [19].

Mechanistic Considerations:

The catalytic cycle follows the established pathway for Suzuki-Miyaura coupling, involving oxidative addition of the aryl chloride, transmetallation with the organoboronic acid, and reductive elimination to form the C-C bond [27] [28]. The electron-deficient pyrazine ring facilitates the oxidative addition step, leading to efficient conversion under mild conditions [19] [20].

XLogP3

1.3

Dates

Last modified: 08-16-2023

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